Positional Isomer Differentiation: 3-Chloro-5-Nitro vs. 5-Chloro-3-Nitro Substitution Pattern
The 3-chloro-5-nitro substitution pattern in methyl 2-amino-3-chloro-5-nitrobenzoate places the electron-withdrawing nitro group para to the ester and the chlorine meta to the ester, whereas the positional isomer methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9) places the nitro group meta and chlorine para to the ester [1]. This difference in substitution pattern alters the electronic environment of the aromatic ring and the reactivity of the chloro substituent toward nucleophilic aromatic substitution (SNAr). In the 3-chloro-5-nitro isomer, the nitro group is conjugated with the ester carbonyl, potentially enhancing the electrophilicity of the ester carbon and facilitating nucleophilic acyl substitution reactions. The distinct positioning also modulates the pKa of the aniline NH₂ group and the overall hydrogen-bonding capacity of the molecule [2]. These differences are non-trivial for researchers performing structure-activity relationship (SAR) studies or using the compound as a synthetic building block, where isomeric purity directly affects downstream product identity and yield.
| Evidence Dimension | Substitution pattern and predicted electronic properties |
|---|---|
| Target Compound Data | 3-Cl, 5-NO₂ substitution; predicted pKa (conjugate acid of aniline N): −3.66±0.20; predicted density: 1.503±0.06 g·cm⁻³ [1] |
| Comparator Or Baseline | Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9): 5-Cl, 3-NO₂ substitution; predicted density: 1.5±0.1 g·cm⁻³; boiling point: 368.7±37.0 °C [2] |
| Quantified Difference | Distinct predicted pKa and density values reflect different electronic ground states; qualitative difference in SNAr reactivity expected due to altered positions of electron-withdrawing groups relative to the leaving group |
| Conditions | Predicted physicochemical properties (chemicalbook.com, chemspider.com); crystallographic data from the 3-Cl-5-NO₂ benzamide analog confirms the structural consequences of this substitution pattern |
Why This Matters
Researchers procuring this compound for SAR campaigns or as a synthetic intermediate must specify the correct isomer (CAS 2092144-82-4) to ensure reproducible reactivity and biological readout, as the positional isomer will yield different reaction products and potentially different biological activity.
- [1] ChemicalBook. Methyl 2-amino-3-chloro-5-nitrobenzoate – Properties. CAS 2092144-82-4. Available at: https://m.chemicalbook.com (accessed April 2026). View Source
- [2] ChemSpider. Methyl 2-amino-5-chloro-3-nitrobenzoate – Predicted Properties. CAS 84228-49-9. Available at: https://legacy.chemspider.com (accessed April 2026). View Source
